molecular formula C23H24N2O3 B2870448 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone CAS No. 1257547-08-2

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2870448
CAS No.: 1257547-08-2
M. Wt: 376.456
InChI Key: GFZMJAHSRREQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic 6,7-dimethoxy-3,4-dihydroisoquinoline (DHIQ) derivative designed as part of a novel series targeting HIV-1 reverse transcriptase (RT) inhibition . Its structure combines a DHIQ core with a phenyl-pyrrole ethanone moiety, optimized for hydrophobic interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. Microwave-assisted synthesis methods were employed to enhance reaction efficiency, yielding compounds with improved inhibitory activity compared to earlier analogs . In vitro studies demonstrated moderate to significant RT inhibition (up to 74.82% at 100 μM), supported by structure-activity relationship (SAR) and molecular docking analyses .

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-27-20-14-18-10-13-25(16-19(18)15-21(20)28-2)23(26)22(24-11-6-7-12-24)17-8-4-3-5-9-17/h3-9,11-12,14-15,22H,10,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMJAHSRREQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C(C3=CC=CC=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Compounds with the DHIQ scaffold are broadly explored for antiviral, antimicrobial, and anticancer applications. Key structural analogs include:

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ or % Inhibition) References
Target Compound DHIQ + phenyl-pyrrole ethanone 6,7-dimethoxy, 2-phenyl-2-(1H-pyrrol-1-yl) 74.82% inhibition (HIV-1 RT at 100 μM)
8l DHIQ + phenylamino ethanone 6,7-dimethoxy, para-Cl on phenyl 72.58% inhibition (HIV-1 RT at 100 μM)
CM398 DHIQ + benzimidazole 6,7-dimethoxy, butyl linker Sigma-2 receptor ligand (antinociceptive)
MLP44 DHIQ + indole-thiosemicarbazone 6,7-dimethoxy, butyl linker Cytotoxic (MCF7 breast cancer cells)
Compound 133 DHIQ + bromophenyl methanone 4-aminophenoxymethyl, 3-bromophenyl GluN2C potentiator (neurological targets)

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : Derivatives with extended alkyl linkers (e.g., CM398 ) exhibit higher logP values (predicted >3.5), favoring blood-brain barrier penetration, whereas the target compound’s pyrrole group balances hydrophobicity (logP ~2.8) for RT binding .
  • Metabolic Stability : The 6,7-dimethoxy groups on the DHIQ core enhance metabolic stability across analogs, as evidenced by in vitro microsomal assays .

Research Findings and Implications

  • HIV-1 RT Inhibition : The target compound’s NNIBP interactions (hydrophobic pockets and π-π stacking with Tyr181/Tyr188) are critical for activity but less potent than clinical inhibitors like efavirenz. Further optimization of pyrrole substituents is warranted .
  • Dual-Activity Potential: Compounds like 15 and 16 () demonstrate dual antimicrobial-anticancer activity, suggesting that the DHIQ scaffold could be modified for multifunctional applications .
  • Neuroimaging Applications : Radiolabeled derivatives (e.g., CM398 ) highlight the scaffold’s utility in neuroimaging, though structural adjustments are required to reduce off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.